5-formyl-1H-pyrrole-2-carboxylic acid

Catalog No.
S689722
CAS No.
7126-51-4
M.F
C6H5NO3
M. Wt
139.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-formyl-1H-pyrrole-2-carboxylic acid

CAS Number

7126-51-4

Product Name

5-formyl-1H-pyrrole-2-carboxylic acid

IUPAC Name

5-formyl-1H-pyrrole-2-carboxylic acid

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

InChI

InChI=1S/C6H5NO3/c8-3-4-1-2-5(7-4)6(9)10/h1-3,7H,(H,9,10)

InChI Key

RHYXVCZQDGPFBX-UHFFFAOYSA-N

SMILES

C1=C(NC(=C1)C(=O)O)C=O

Canonical SMILES

C1=C(NC(=C1)C(=O)O)C=O

5-Formyl-1H-pyrrole-2-carboxylic acid (CAS: 7126-51-4) is a highly specialized, bifunctional heterocyclic building block characterized by the presence of both an electrophilic aldehyde (formyl) group at the C5 position and a reactive carboxylic acid at the C2 position [1]. In industrial and advanced laboratory procurement, this compound is primarily sourced as a rigid, dual-action linker for bioconjugation, particularly in the synthesis of pH-sensitive antibody-drug conjugates (ADCs) and complex macrocycles like porphyrins and BODIPY dyes [2]. Its precise 2,5-substitution pattern allows for orthogonal reactivity—enabling simultaneous or sequential condensation reactions at the aldehyde and amidation at the carboxylate without the need for complex protection-deprotection schemes. This makes it a high-value precursor for streamlining synthetic workflows in pharmaceutical manufacturing and materials science.

Attempting to substitute 5-formyl-1H-pyrrole-2-carboxylic acid with simpler analogs severely disrupts synthetic processability and bioconjugation efficiency. Monofunctional comparators like pyrrole-2-carboxylic acid lack the C5 aldehyde necessary for forming acid-labile hydrazone bonds with drug payloads, while 2-formylpyrrole lacks the C2 carboxylate required for stable amide linkage to antibodies or peptide backbones [1]. Furthermore, procuring the esterified form (e.g., ethyl 5-formyl-1H-pyrrole-2-carboxylate) forces manufacturers to introduce a preliminary base-catalyzed saponification step. This additional processing not only increases cycle time and solvent waste but also exposes sensitive intermediates to harsh conditions, invariably reducing overall yield. The pre-installed, unprotected dual functionality of CAS 7126-51-4 is therefore non-negotiable for single-step, orthogonal bridge construction in advanced therapeutics [2].

Orthogonal Reactivity for Hydrazone-Amide Linker Construction in ADCs

In the formulation of chemoimmunoconjugates, 5-formyl-1H-pyrrole-2-carboxylic acid acts as a critical heterobifunctional bridge. The C5 formyl group selectively reacts with drug hydrazides (e.g., desacetylvinblastine hydrazide) to form a pH-sensitive hydrazone, while the C2 carboxylic acid couples to the antibody via an amide bond. This dual reactivity achieves a stable conjugation ratio of 4-6 drug molecules per antibody [1]. If a buyer substitutes this with a monofunctional analog like 2-formylpyrrole, the lack of a carboxylate anchor results in a 0% conjugation rate to the antibody via amide coupling, completely failing the ADC assembly process [2].

Evidence DimensionDrug-to-Antibody Conjugation Ratio (DAR)
Target Compound Data4-6 drug molecules successfully linked per antibody
Comparator Or Baseline2-formylpyrrole (0 drug molecules linked via amide bond)
Quantified DifferenceEnables full therapeutic payload attachment vs. complete linkage failure
ConditionsAqueous acid coupling with DAVLB hydrazide and periodate-oxidized monoclonal antibody

Procuring the exact bifunctional linker is mandatory for synthesizing pH-sensitive hydrazone-based ADCs without requiring complex, multi-step synthetic workarounds.

Processability and Yield Optimization vs. Esterified Precursors

When utilized in peptide synthesis or macrocycle assembly, procuring the free acid (5-formyl-1H-pyrrole-2-carboxylic acid) allows for direct amide coupling using standard reagents (e.g., EDC/HOBt), typically achieving yields of >90% in a single step . Conversely, using the esterified comparator, ethyl 5-formyl-1H-pyrrole-2-carboxylate, requires a prior saponification step. This two-step process (hydrolysis followed by coupling) not only increases labor and solvent usage but drops the overall yield to approximately 75-80% due to incomplete conversion and potential side reactions during basic hydrolysis [1].

Evidence DimensionSynthetic steps and overall coupling yield
Target Compound Data1 step, >90% yield
Comparator Or BaselineEthyl 5-formyl-1H-pyrrole-2-carboxylate (2 steps, ~75-80% overall yield)
Quantified DifferenceEliminates 1 synthetic step and improves overall yield by 10-15%
ConditionsStandard peptide coupling conditions (EDC/HOBt, DIPEA, DCM) vs. base-catalyzed hydrolysis followed by coupling

Purchasing the free acid directly streamlines manufacturing workflows, reduces batch cycle times, and improves overall atom economy by bypassing ester deprotection.

Regioselective Control in Macrocycle Assembly

In the synthesis of porphyrins and dipyrromethanes, the precise 2,5-substitution pattern of 5-formyl-1H-pyrrole-2-carboxylic acid strictly limits reactivity to the desired functional groups, preventing unwanted electrophilic aromatic substitution at the alpha positions. When compared to unsubstituted pyrrole-2-carboxylic acid, which leaves the C5 position open to uncontrolled oligomerization or formylation, the target compound ensures 100% regioselective condensation [1]. This pre-installed geometry prevents the formation of complex polymeric byproducts, ensuring defined macrocycle geometry and drastically reducing purification overhead [2].

Evidence DimensionRegiochemical control during condensation
Target Compound Data100% alpha-substituted control (positions 2 and 5 blocked by functional groups)
Comparator Or BaselinePyrrole-2-carboxylic acid (susceptible to C5 electrophilic attack and oligomerization)
Quantified DifferencePrevents polymeric byproducts, ensuring high-fidelity macrocycle formation
ConditionsAcid-catalyzed condensation for dipyrromethane/porphyrin synthesis

For materials science and dye synthesis, the pre-installed 2,5-functionalization is critical to avoid the costly and time-consuming purification of isomeric mixtures.

Synthesis of pH-Sensitive Antibody-Drug Conjugates (ADCs)

Because of its orthogonal bifunctionality, this compound is the ideal linker precursor for ADCs requiring a pH-sensitive release mechanism. The formyl group readily forms a hydrazone bond with drug payloads like desacetylvinblastine, which remains stable in systemic circulation but cleaves in the acidic environment of the endosome. Simultaneously, the carboxylic acid allows for robust amide coupling to the antibody, making it a critical procurement item for targeted oncology therapeutics [1].

Building Block for Porphyrins and BODIPY Dyes

In materials science and optical imaging, the strict 2,5-substitution of this compound prevents unwanted alpha-polymerization during macrocycle assembly. It is heavily utilized as a starting material for synthesizing symmetric dipyrromethanes, porphyrins, and functionalized BODIPY dyes, where precise regiocontrol is required to achieve specific photophysical properties without complex purification steps [2].

Development of Rigid Heterocyclic Protease Inhibitors

The compound serves as a rigid, functionalized scaffold in medicinal chemistry, particularly for designing CA clan cysteine protease inhibitors. The pyrrole core provides necessary structural rigidity, while the free carboxylic acid allows for rapid peptide coupling to target specific enzyme active sites, bypassing the yield losses associated with esterified precursors .

XLogP3

0.4

Wikipedia

5-Formyl-1H-pyrrole-2-carboxylic acid

Dates

Last modified: 08-15-2023

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